Welcome to the BenchChem Online Store!
molecular formula C13H13NO B1285724 4-[4-(Aminomethyl)phenyl]phenol CAS No. 60277-40-9

4-[4-(Aminomethyl)phenyl]phenol

Cat. No. B1285724
M. Wt: 199.25 g/mol
InChI Key: QVCDBOQTJPSXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07534894B2

Procedure details

4′-Hydroxy-biphenyl-4-carbonitrile (10.00 g, 51.2 mmol) in 150 mL of anhydrous THF was added under nitrogen dropwise over 30 minutes to a suspension of LAH (2.91 g, 76.7 mmol) in 200 mL of anhydrous THF at room temperature. After the addition the reaction was refluxed for 20 h (overnight). In the following order 2.91 mL of water, 2.91 mL of 15% KOH and 8.73 mL of water were added dropwise. The reaction was stirred for 30 minutes at room temperature. The solid was removed by filtration and dried under reduced pressure to give a yellow solid which was used in the next step without additional purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.91 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
2.91 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.91 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.73 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[K+]>C1COCC1>[NH2:15][CH2:14][C:11]1[CH:10]=[CH:9][C:8]([C:5]2[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=2)=[CH:13][CH:12]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)C#N
Name
Quantity
2.91 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.91 mL
Type
reactant
Smiles
O
Name
Quantity
2.91 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
8.73 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the reaction
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 20 h (overnight)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow solid which
CUSTOM
Type
CUSTOM
Details
was used in the next step without additional purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NCC1=CC=C(C=C1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.